molecular formula C9H11N3OS B1523211 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1152916-42-1

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1523211
CAS No.: 1152916-42-1
M. Wt: 209.27 g/mol
InChI Key: KPUVDDOMMRHCTI-UHFFFAOYSA-N
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Description

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic organic compound featuring a pyrazolyl ring substituted with a thiophenyl group and an amino group

Synthetic Routes and Reaction Conditions:

  • Heterocyclization Reaction: One common synthetic route involves the cyclization of hydrazine derivatives with thiophen-3-carbaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the pyrazolyl ring.

  • Nucleophilic Substitution: Another method includes the nucleophilic substitution of a suitable halide precursor with an aminoethanol derivative under basic conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound can be synthesized using a batch process where reactants are mixed in a reactor vessel, and the reaction is carried out under controlled temperature and pressure conditions.

  • Continuous Flow Process: Alternatively, a continuous flow process can be employed, where reactants are continuously fed into a reactor, and the product is continuously extracted, enhancing production efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl ring, where nucleophiles replace the halide substituents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Aqueous or alcoholic solutions, elevated temperatures

Major Products Formed:

  • Oxidation Products: Corresponding oxo derivatives

  • Reduction Products: Amino derivatives

  • Substitution Products: Various substituted pyrazolyl compounds

Scientific Research Applications

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol has diverse applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

  • Material Science: The compound is used in the design of advanced materials with unique electronic and optical properties.

  • Biology: It is employed in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol exerts its effects involves interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

  • 2-(5-amino-3-(benzothiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

  • 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

  • 2-(5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Uniqueness: 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrazolyl ring, which influences its chemical reactivity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h1,4-6,13H,2-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUVDDOMMRHCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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